molecular formula C11H9ClN4 B1625653 4-Chloro-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 91895-40-8

4-Chloro-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B1625653
CAS RN: 91895-40-8
M. Wt: 232.67 g/mol
InChI Key: LFJRTFZMVFGBTB-UHFFFAOYSA-N
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Patent
US04547501

Procedure details

2-Chloro-3-hydrazinoquinoxaline (4.5 g., 0.023 mole) the product of Example 1, was stirred with triethyl orthopropionate (50 ml.) at 100° C. for one hour. The mixture was cooled to room temperature and the white precipitate was collected by filtration and washed with cyclohexane to give 4.5 g. (85% yield) of 4-chloro-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline, m.p. 158°-160° C. Mass spectrum: m/e, 232 (P).
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([NH:12][NH2:13])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[C:14](OCC)(OCC)(OCC)[CH2:15][CH3:16]>>[Cl:1][C:2]1[C:11]2[N:10]([C:14]([CH2:15][CH3:16])=[N:13][N:12]=2)[C:9]2[C:4]([N:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2N=C1NN
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
C(CC)(OCC)(OCC)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with cyclohexane
CUSTOM
Type
CUSTOM
Details
to give 4.5 g

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=2N(C3=CC=CC=C3N1)C(=NN2)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.